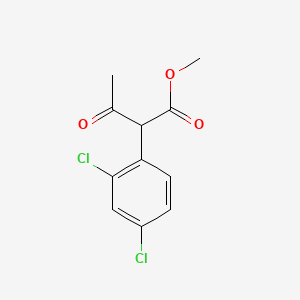

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate

説明

Chemical Nomenclature and Structural Identification

This compound is systematically named according to IUPAC guidelines as This compound . Its molecular structure features:

- A 2,4-dichlorophenyl group attached to the second carbon of the butanoate backbone.

- A β-keto ester moiety (3-oxobutanoate), where the ketone group is positioned at the third carbon relative to the ester functional group.

The compound’s structural identity is further confirmed by spectroscopic data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | |

| Molecular Weight | 261.10 g/mol | |

| SMILES Notation | CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC | |

| CAS Registry Number | 1243145-04-1 | |

| PubChem CID | 156620469 |

The 2,4-dichlorophenyl substituent introduces steric and electronic effects due to the chlorine atoms’ electronegativity, influencing the compound’s reactivity in nucleophilic and electrophilic reactions.

Historical Context of Discovery and Initial Characterization

This compound was first synthesized as part of broader efforts to explore β-keto esters for their utility in organic synthesis and biological applications. While its exact discovery timeline remains undocumented in public literature, its characterization aligns with methodologies described for analogous β-keto esters. For instance, β-keto esters are typically synthesized via DCC/DMAP-mediated condensation of carboxylic acids with Meldrum’s acid, followed by thermal decomposition in tert-butanol.

Initial spectroscopic characterization, including ¹H NMR and IR spectroscopy , confirmed the absence of enol tautomers, consistent with the stability of the β-keto ester form in nonpolar solvents. The compound’s NMR profile reveals distinct signals for the methyl group (δ ~2.13 ppm), dichlorophenyl protons (δ ~7.35 ppm), and ester carbonyl (δ ~170.3 ppm).

Position Within β-Keto Ester Chemical Family

As a member of the β-keto ester family, this compound shares core reactivity patterns with derivatives such as methyl 3-oxopentanoate and ethyl 3-oxohexanoate . Key distinguishing features include:

- Substituent Effects : The 2,4-dichlorophenyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks—a trait critical for applications in Michael additions or cyclocondensation reactions.

- Tautomerization Behavior : Unlike simpler β-keto esters, the steric bulk of the dichlorophenyl group may suppress enolization, stabilizing the keto form even in polar solvents.

Comparative analysis with other β-keto esters reveals unique electronic properties:

| Compound | Electrophilicity (sk² at C3) | LogP | |

|---|---|---|---|

| Methyl 3-oxobutanoate | 0.24 | 1.30 | |

| This compound | 0.49 | 3.14 |

The elevated LogP value (3.14) indicates enhanced lipophilicity, potentially improving membrane permeability in biological systems.

特性

分子式 |

C11H10Cl2O3 |

|---|---|

分子量 |

261.10 g/mol |

IUPAC名 |

methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3 |

InChIキー |

WHSRFPPONLMREV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |

製品の起源 |

United States |

準備方法

Catalytic Systems and Conditions

- Traditional Base Catalysts : Piperidine-acetic acid systems in benzene or toluene at 80–100°C yield 70–75% product after 6–8 hours.

- Ionic Liquid Catalysts : [Et₃NH][HSO₄] (10 mol%) under solvent-free conditions at 90°C achieves 86% yield in 35 minutes.

- Combination Catalysts : Secondary amines (e.g., piperidine) with quinoline carboxylic acids in isopropanol improve crystallinity, yielding ≥98% purity after recrystallization.

Table 1: Comparative Analysis of Knoevenagel Condensation Methods

Mechanistic Insights

The reaction proceeds via enolate formation from methyl acetoacetate, followed by nucleophilic attack on the aldehyde. Dehydration generates the conjugated enone system. DFT calculations confirm that TiCl₄-pyridine complexes lower activation energies by stabilizing intermediates.

Claisen Condensation Adaptations

Claisen condensation of methyl acetoacetate with 2,4-dichlorophenyl acyl chlorides offers an alternative pathway, though less commonly employed due to stringent anhydrous conditions.

Industrial-Scale Optimization

- Calcium Compound-Mediated Synthesis : Calcium oxide in methanol facilitates esterification at 80–110°C, yielding 77% product after 12 hours.

- Barium/Strontium Catalysts : Lower temperatures (20–30°C) reduce side reactions, achieving 82% yield with barium hydroxide.

Three-Component Condensation Strategies

A one-pot synthesis combining 2,4-dichlorobenzaldehyde, methyl acetoacetate, and urea/thiourea derivatives has been explored for direct integration into dihydropyrimidinone scaffolds.

Key Parameters

- Solvent Systems : Ethanol or dichloromethane at reflux (70–80°C).

- Yield : 65–72% for the β-keto ester intermediate before cyclization.

Purification and Characterization

Post-synthesis purification critically impacts final product quality:

- Flash Chromatography : Silica gel (300–400 mesh) with ethyl acetate/petroleum ether (1:20) removes unreacted aldehyde.

- Recrystallization : Absolute ethanol or isopropanol yields crystals with ≥98% purity (HPLC).

- Spectroscopic Validation :

Industrial and Environmental Considerations

化学反応の分析

科学研究への応用

2-(2,4-ジクロロフェニル)-3-オキソブタン酸メチルは、科学研究においていくつかの応用があります。

化学: 医薬品や農薬を含むさまざまな有機化合物の合成の中間体として使用されます。

生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用に関する研究に使用できます。

工業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用されます。

科学的研究の応用

Medicinal Chemistry Applications

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate serves primarily as a synthetic intermediate in the production of antihypertensive drugs. Notably, it is associated with the synthesis of felodipine, a well-known calcium channel blocker used to treat hypertension. The compound undergoes condensation reactions to produce intermediates essential for felodipine synthesis, showcasing its importance in pharmaceutical manufacturing processes.

Case Study: Synthesis of Felodipine

- Reaction Mechanism : The preparation involves the condensation of 2,4-dichlorobenzaldehyde with methyl acetoacetate under specific catalytic conditions. This reaction yields high-purity intermediates necessary for the subsequent steps in felodipine synthesis.

- Catalysts Used : A combination of secondary amines and quinoline carboxylic acids has been shown to enhance reaction yields (80-85%) and product purity (≥98%) .

Research indicates that derivatives of this compound exhibit various biological activities. Its analogs have been evaluated for their antitubercular properties, highlighting the potential for developing new therapeutic agents against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

- Evaluation : Compounds derived from this compound were tested against strains of Mycobacterium tuberculosis. Some derivatives showed significant potency with IC50 values ranging from 1 to 23 µM .

- Mechanism of Action : The biological activity is believed to stem from their interaction with mitochondrial respiration pathways, which may contribute to their efficacy against bacterial infections.

Chemical Synthesis Techniques

The compound is also utilized in advanced synthetic methodologies aimed at creating various heterocyclic compounds with medicinal properties. Recent studies have focused on greener synthesis methods that minimize environmental impact while maximizing yield and efficiency.

Innovative Synthesis Approaches

- Solvent-Free Methods : Research has demonstrated that solvent-free grinding techniques can effectively facilitate the Claisen-Schmidt condensation reactions involving methyl ketones and aromatic aldehydes .

- Catalyst Development : The development of novel nanocatalysts has been explored to enhance the catalytic efficiency of reactions involving this compound derivatives .

作用機序

2-(2,4-ジクロロフェニル)-3-オキソブタン酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。2,4-ジクロロフェニル基は、酵素の活性部位のアミノ酸残基と水素結合や疎水性相互作用を形成し、酵素活性の阻害または調節につながる可能性があります。さらに、エステル基は加水分解して、生物学的効果を発揮する活性代謝物を放出する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the dichlorophenyl group and ester moiety significantly influences physicochemical properties and reactivity:

Table 1: Structural and Physical Properties Comparison

- Ester Group: Methyl esters (e.g., title compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate), which may influence solubility and metabolic stability .

Research Findings and Data

Crystallographic and Spectroscopic Data

- Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate adopts a planar keto-hydrazo tautomeric form, with an interplanar angle of 1.49° between the benzene ring and hydrazone chain, favoring conjugation and stability .

- Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate displays NMR peaks at δ 2.47 (s, -COCH₃) and δ 2.34 (s, CH₃-Ph), confirming its structural identity .

生物活性

Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 251.08 g/mol

- IUPAC Name : this compound

The presence of the dichlorophenyl group is significant as chlorine substituents are known to influence biological activity by enhancing lipophilicity and modulating receptor interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules. Research indicates that this compound may inhibit certain enzymes or receptors involved in various biochemical pathways. Although the precise molecular targets are still under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown potential against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and chloramphenicol .

- Zone of Inhibition : The compound was tested against various bacterial strains, showing a notable zone of inhibition that indicates its effectiveness in disrupting bacterial growth .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies:

- Cell Proliferation Inhibition : this compound exhibited dose-dependent inhibition of cell proliferation in various cancer cell lines .

- Apoptotic Induction : The compound was found to induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound revealed:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

| Pseudomonas aeruginosa | 75 | 14 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort focusing on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

This data highlights the compound's ability to inhibit cancer cell growth through apoptosis and cell cycle modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。